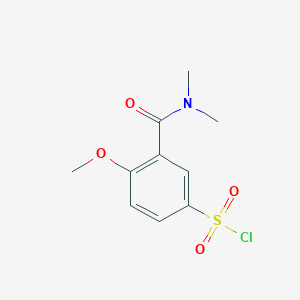











|
REACTION_CXSMILES
|
[Cl:1][S:2]([C:5]1[CH:6]=[CH:7][C:8]([O:14][CH3:15])=[C:9]([CH:13]=1)[C:10](O)=[O:11])(=[O:4])=[O:3].C(Cl)(C(Cl)=O)=O.[CH3:22][NH:23][CH3:24].C1COCC1>C(Cl)Cl.CN(C=O)C>[CH3:22][N:23]([CH3:24])[C:10]([C:9]1[CH:13]=[C:5]([S:2]([Cl:1])(=[O:4])=[O:3])[CH:6]=[CH:7][C:8]=1[O:14][CH3:15])=[O:11]
|


|
Name
|
|
|
Quantity
|
1.243 g
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)OC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1.302 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(=O)Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
|
Name
|
|
|
Quantity
|
4.96 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred at RT for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
treated with dry toluene (30 ml×2)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting suspension was cooled to 0° C.
|
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred at RT overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
WASH
|
|
Details
|
washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase was dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|
|
Type
|
CUSTOM
|
|
Details
|
The crude was purified by flash chromatography on silica gel (EtOAc/petroleum ether=60/40)
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(=O)C=1C=C(C=CC1OC)S(=O)(=O)Cl)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.44 mmol | |
| AMOUNT: MASS | 400 mg |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |